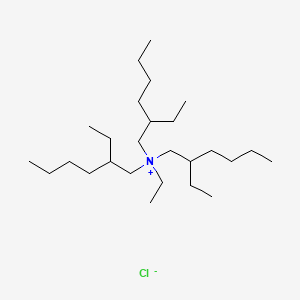Ethyltris(2-ethylhexyl)ammonium chloride
CAS No.: 94277-47-1
Cat. No.: VC16995182
Molecular Formula: C26H56ClN
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94277-47-1 |
|---|---|
| Molecular Formula | C26H56ClN |
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | ethyl-tris(2-ethylhexyl)azanium;chloride |
| Standard InChI | InChI=1S/C26H56N.ClH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
| Standard InChI Key | RHARHBAQMRERTL-UHFFFAOYSA-M |
| Canonical SMILES | CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Ethyltris(2-ethylhexyl)ammonium chloride belongs to the class of quaternary ammonium salts, distinguished by a central nitrogen atom bonded to four alkyl groups and a chloride counterion. Its IUPAC name, N,2-Diethyl-N,N-bis(2-ethylhexyl)hexan-1-aminium chloride, reflects the branching pattern of its 2-ethylhexyl substituents . The compound’s amphiphilic structure enables micelle formation in aqueous solutions, a property critical for its role as a surfactant.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 94277-47-1 |
| Molecular Formula | C₂₆H₅₆N·Cl |
| Molecular Weight | 418.18254 g/mol |
| EC Number | 304-631-5 |
| DSSTox Substance ID | DTXSID80915800 |
| Synonyms | N,2-Diethyl-N,N-bis(2-ethylhexyl)hexan-1-aminium chloride; EINECS 304-631-5 |
The compound’s hydrophobic 2-ethylhexyl chains enhance lipid solubility, facilitating interactions with organic phases in biphasic systems. This structural feature is shared with other quaternary ammonium compounds used in industrial catalysis .
Physicochemical and Functional Characteristics
The compound’s physicochemical data remain partially characterized, but inferences can be drawn from analogous quaternary ammonium salts:
-
Solubility: High lipid solubility due to branched alkyl chains; limited water solubility typical of cationic surfactants.
-
Stability: Resistant to hydrolysis under neutral conditions but may degrade under strong acidic or alkaline environments, releasing 2-ethylhexanol and hydrochloric acid .
-
Surface Activity: Expected critical micelle concentration (CMC) in the micromolar range, comparable to dialkyldimethylammonium salts.
Table 2: Inferred Physicochemical Properties
| Property | Estimated Value |
|---|---|
| LogP (Octanol-Water) | >5 (highly lipophilic) |
| Melting Point | Not reported; likely viscous liquid |
| Density | ~0.89–0.92 g/cm³ (at 20°C) |
Industrial and Research Applications
Ethyltris(2-ethylhexyl)ammonium chloride’s primary applications align with its surfactant properties:
-
Phase-Transfer Catalysis: Facilitates reactions between hydrophilic and hydrophobic reactants in solvents like dichloromethane or toluene.
-
Emulsion Stabilization: Acts as a cationic emulsifier in polymer latex production.
-
Metal Extraction: Potential use in solvent extraction processes for transitioning metal ions from aqueous to organic phases.
Notably, its structural similarity to benzalkonium chloride suggests applicability in biocidal formulations, though explicit studies are absent .
Regulatory Status and Environmental Considerations
The compound is listed in the EPA’s DSSTox database (DTXSID80915800), indicating regulatory scrutiny. Environmental persistence is anticipated due to its hydrophobic nature, though biodegradation pathways remain unstudied. The European Chemicals Agency (ECHA) classifies it under EC 304-631-5, necessitating safety data sheets for industrial handling .
Research Gaps and Future Directions
Current literature lacks targeted studies on ethyltris(2-ethylhexyl)ammonium chloride, highlighting the need for:
-
Ecotoxicological Assessments: Determination of aquatic toxicity thresholds using Daphnia magna or algal models.
-
Human Health Studies: Epidemiological monitoring of occupational exposure in manufacturing settings.
-
Advanced Applications: Exploration in nanotechnology or drug delivery systems leveraging its self-assembly properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume